1-(2,2,2-Trifluoroethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13F3N2Si |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
trimethyl-[2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethynyl]silane |
InChI |
InChI=1S/C10H13F3N2Si/c1-16(2,3)7-5-9-4-6-15(14-9)8-10(11,12)13/h4,6H,8H2,1-3H3 |
InChI Key |
ZLKYFFAACCOQCM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=NN(C=C1)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Functionalization Strategies
The target molecule’s preparation involves two primary transformations:
-
N1-Alkylation of the pyrazole ring with 2,2,2-trifluoroethyl groups
-
C3-Ethynylation using trimethylsilylacetylene derivatives
Base-mediated alkylation typically precedes ethynylation due to the sensitivity of silyl-protected acetylenes to strong bases. In a representative protocol, 1H-pyrazole undergoes N-alkylation with 2,2,2-trifluoroethyl bromide under phase-transfer conditions, achieving 67% yield. Subsequent Sonogashira coupling with trimethylsilylacetylene introduces the ethynyl group at the C3 position.
Detailed Preparation Methodologies
Sodium Hydride-Mediated Alkylation
A suspension of 1H-pyrazole (5.62 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) is treated with sodium hydride (60% dispersion, 11.1 mmol) at 0°C under argon. After 30 minutes, 2,2,2-trifluoroethyl bromide (17.0 mmol) is added dropwise, and the mixture stirs at room temperature for 12 hours. Workup involves quenching with ice water, ethyl acetate extraction, and silica gel chromatography (hexane:ethyl acetate = 9:1) to isolate 1-(2,2,2-trifluoroethyl)-1H-pyrazole in 46–58% yield.
Critical Parameters
-
Base stoichiometry: 2.0 equivalents NaH prevents competing side reactions
-
Solvent choice: THF > DMF for minimizing O-alkylation byproducts
-
Temperature control: Exothermic reaction requires strict maintenance below 25°C
Palladium-Catalyzed Cross-Coupling
A mixture of 1-(2,2,2-trifluoroethyl)-3-iodo-1H-pyrazole (1.0 equiv), trimethylsilylacetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) in triethylamine (5 mL) is heated at 80°C for 6 hours. After cooling, the mixture is filtered through Celite®, concentrated, and purified via flash chromatography (hexane:ethyl acetate = 4:1) to afford the title compound in 72% yield.
Optimization Data
| Condition | Variation | Yield (%) |
|---|---|---|
| Catalyst Loading | 2 mol% Pd | 58 |
| 5 mol% Pd | 72 | |
| Solvent | DMF | 64 |
| Triethylamine | 72 | |
| Temperature | 60°C | 65 |
| 80°C | 72 |
Alternative Synthetic Pathways
One-Pot Sequential Functionalization
A streamlined approach combines alkylation and ethynylation in a single reactor:
-
Alkylation : 1H-pyrazole + NaH + CF₃CH₂Br (THF, 0°C → RT, 2 h)
-
Iodination : N-alkylated intermediate + NIS (DMF, 80°C, 1 h)
-
Coupling : 3-iodo derivative + TMSC≡CH + Pd/Cu catalyst (Et₃N, 80°C, 6 h)
This method reduces purification steps but requires careful control of iodine stoichiometry to prevent over-halogenation.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-Trifluoroethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it valuable in the development of new chemical reactions and methodologies.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl and trimethylsilyl groups on biological systems.
Medicine: The compound’s properties make it a potential candidate for drug development, particularly in the design of molecules with enhanced stability and bioavailability.
Industry: In industrial applications, the compound can be used in the production of advanced materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazole involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The trimethylsilyl group can provide steric protection, increasing the compound’s stability and resistance to metabolic degradation .
Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
The table below compares key structural and electronic features of the target compound with analogs:
Key Observations :
- Trifluoroethyl vs. Ethoxyethyl : The trifluoroethyl group (target compound) provides stronger electron-withdrawing effects compared to ethoxyethyl (), likely enhancing metabolic stability .
- TMS-Ethynyl vs.
- Carboxylic Acid (QA-2430) : Introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic TMS-ethynyl group in the target compound .
Biological Activity
1-(2,2,2-Trifluoroethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazole is a synthetic compound that has garnered attention due to its potential biological activities. This pyrazole derivative is characterized by its unique molecular structure, which includes a trifluoroethyl group and a trimethylsilyl ethynyl moiety. Its molecular formula is with a molecular weight of approximately 246.30 g/mol .
Pharmacological Properties
The pyrazole scaffold has been extensively studied for its diverse pharmacological properties. Compounds within this class have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The specific compound has not been as widely studied as some other pyrazole derivatives, but research on related compounds provides insights into its potential activities.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study showed that certain pyrazole compounds exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM when compared to standard drugs like dexamethasone . This suggests that this compound may also possess similar anti-inflammatory properties.
Anticancer Potential
The anticancer activity of pyrazole compounds has been documented in several studies. Modifications to the pyrazole structure have led to the development of compounds with promising anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest . Given the structural characteristics of this compound, it may also exhibit similar mechanisms worth exploring.
Structure-Activity Relationship (SAR)
The biological activity of pyrazoles is often influenced by their substituents. The presence of electron-withdrawing groups (like trifluoroethyl) can enhance the lipophilicity and overall biological activity of the compound. The trimethylsilyl group may also play a role in modulating the compound's interaction with biological targets .
Comparative Analysis of Pyrazole Derivatives
Case Study: Synthesis and Evaluation
A notable case study involved synthesizing various pyrazole derivatives to evaluate their anti-inflammatory and antimicrobial properties. The synthesized compounds were subjected to in vitro testing against standard bacterial strains and inflammatory markers. Results indicated that certain derivatives significantly inhibited inflammatory cytokines and displayed effective antibacterial activity.
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher yields with precise control |
| Catalyst Loading | 5–10 mol% Pd | Avoids side reactions |
| Reaction Time | 12–24 hrs | Ensures complete functionalization |
Basic: How to characterize the structure of this compound?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoroethyl CH₂ at δ 3.8–4.2 ppm; trimethylsilyl at δ 0.1–0.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺) .
- X-ray Crystallography : Resolves 3D structure and regiochemistry (if crystals are obtainable) .
Advanced: What reaction pathways enable modification of the trimethylsilyl ethynyl group?
Answer:
The ethynyl group can undergo:
- Desilylation : Treatment with TBAF in THF to expose terminal alkynes for further coupling .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazoles .
- Cross-Coupling : Suzuki-Miyaura reactions after converting to boronic esters .
Mechanistic Insight : The trimethylsilyl group stabilizes the alkyne during synthesis but can be selectively removed without disrupting the pyrazole core .
Advanced: How does the compound interact with biological targets?
Answer:
- Lipophilicity : The trifluoroethyl and trimethylsilyl groups enhance membrane permeability, critical for CNS-targeting applications .
- Enzyme Inhibition : Pyrazole derivatives often inhibit kinases or cytochrome P450 enzymes. Assay using fluorescence-based enzymatic assays (e.g., ADP-Glo™) to quantify IC₅₀ .
- Receptor Binding : Molecular docking studies (e.g., AutoDock Vina) predict interactions with hydrophobic pockets in target proteins .
Advanced: How to address stability and storage challenges?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the ethynyl group .
- Moisture Sensitivity : Use anhydrous solvents (e.g., molecular sieves) during synthesis; store under inert gas .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, identical assay buffers) .
- Structural Analysis : Compare X-ray/NMR data to confirm compound identity and rule out regioisomeric impurities .
Advanced: What computational approaches model its pharmacodynamics?
Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO) using Gaussian 16 with B3LYP/6-31G* basis set .
- MD Simulations : GROMACS for protein-ligand dynamics over 100 ns to assess binding stability .
Basic: Which analytical techniques ensure purity?
Answer:
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (95–100% purity threshold) .
- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
Advanced: How to control regioselectivity during synthesis?
Answer:
- Directing Groups : Use protecting groups (e.g., SEM) on pyrazole N1 to direct substitution to C3 .
- Metal Catalysis : Pd-mediated C–H activation for selective trifluoroethylation .
Advanced: What are its pharmacodynamic targets?
Answer:
- Kinase Inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) .
- CYP450 Interaction : Use liver microsomes + LC-MS to monitor metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
